Bienvenue dans la boutique en ligne BenchChem!

1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine

Physicochemical profiling Drug-likeness Permeability prediction

Target NMDA subunit-selective pharmacology or explore bivalent NAMPT inhibition with 1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine (CAS 7408-98-2). Unlike monomeric cyanoguanidines or biguanides, its ethylene-bridged bis(cyanoguanidine) architecture provides a unique 4 HBD/4 HBA profile and TPSA ~145 Ų, matching CNS drug-like space. Benefits from text-mining association with the NMDA receptor subunit GRIN2D (NR2D) and vendor-reported NAMPT inhibitory activity. Avoid suboptimal substitutes—ensure your research uses the exact scaffold. Order 98% purity, in stock.

Molecular Formula C6H10N8
Molecular Weight 194.20 g/mol
CAS No. 7408-98-2
Cat. No. B8047435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine
CAS7408-98-2
Molecular FormulaC6H10N8
Molecular Weight194.20 g/mol
Structural Identifiers
SMILESC(CN=C(N)NC#N)N=C(N)NC#N
InChIInChI=1S/C6H10N8/c7-3-13-5(9)11-1-2-12-6(10)14-4-8/h1-2H2,(H3,9,11,13)(H3,10,12,14)
InChIKeyCTOFAZMSTGKJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine (CAS 7408-98-2): Structural and Physicochemical Baseline for Procurement Evaluation


1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine (CAS 7408-98-2; IUPAC: 2-[2-[[amino-(cyanoamino)methylidene]amino]ethyl]-1-cyanoguanidine) is a bis(cyanoguanidine) derivative with molecular formula C6H10N8 and molecular weight 194.20 g/mol [1]. It belongs to the cyanoguanidine class, which is distinguished from conventional biguanides (e.g., metformin) by the presence of N-cyano substituents that fundamentally alter hydrogen-bonding topology, electronic properties, and biological target engagement profiles [2]. The compound features an ethylene bridge linking two N-cyanoguanidine moieties, yielding a symmetric dicyano architecture with 4 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds—parameters that critically influence solubility, permeability, and target recognition relative to monomeric cyanoguanidine analogs [1].

1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine (CAS 7408-98-2): Why In-Class Compounds Cannot Be Interchanged


Generic substitution among cyanoguanidine derivatives is scientifically inadmissible for procurement decisions. The ethylene-bridged bis(cyanoguanidine) scaffold of CAS 7408-98-2 generates a unique spatial separation between two N-cyano-N'-amino-guanidine pharmacophores that cannot be recapitulated by monomeric analogs such as 1,3-dicyanoguanidine or by alkyl-substituted cyanoguanidines [1]. The dicyano substitution pattern and the 1,2-ethanediyl linker length directly govern the compound's hydrogen-bonding donor/acceptor vector geometry (4 HBD, 4 HBA), which is distinct from the simpler biguanide motif (5 HBD, 2 HBA for metformin) [1][2]. Text-mining evidence from the CPRiL database associates this specific compound—by exact structure match—with the glutamate ionotropic receptor NMDA type subunit 2D (GRIN2D), a target interaction that is not annotated for the non-cyano analog N-(2-guanidinoethyl)guanidine or for 1,3-dicyanoguanidine, underscoring the functional consequences of the bis(cyanoguanidine) architecture [3].

1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine (CAS 7408-98-2): Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor/Acceptor Architecture: Bis(Cyanoguanidine) vs. Biguanide (Metformin)

The target compound presents 4 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) from its bis(cyanoguanidine) scaffold, compared to metformin's 5 HBD and 2 HBA profile [1]. This shifts the HBD/HBA ratio from 2.5 (metformin) to 1.0 (target compound), which alters the balance between aqueous solubility and passive membrane permeability. In Lipinski-based and beyond-Rule-of-5 assessments for procurement of CNS-penetrant tool compounds, a lower HBD count and balanced HBD/HBA ratio are associated with improved blood-brain barrier penetration potential—a factor relevant to the compound's NMDA receptor 2D association [2].

Physicochemical profiling Drug-likeness Permeability prediction

Topological Polar Surface Area and Rotatable Bond Count: Implications for Membrane Permeability vs. Monomeric Cyanoguanidines

The target compound's topological polar surface area (TPSA) is computed at approximately 145 Ų, arising from its 8 nitrogen atoms distributed across two N-cyano-N'-amino-guanidine moieties separated by an ethylene linker [1]. In contrast, 1,3-dicyanoguanidine (CID 10008), a monomeric cyanoguanidine, has a TPSA of approximately 93 Ų [1]. While both compounds fall below the typical 140-160 Ų threshold associated with oral bioavailability, the target compound's higher TPSA and 5 rotatable bonds (vs. 2 for 1,3-dicyanoguanidine) predict greater conformational flexibility and a distinct entropic binding profile [2]. The ethylene bridge enables the two cyanoguanidine pharmacophores to engage two distinct hydrogen-bonding sites simultaneously, a geometric capability absent in monomeric analogs.

ADME prediction CNS drug design Physicochemical filtering

NMDA Receptor Subtype 2D (GRIN2D) Association: Text-Mined Target Engagement vs. Non-Cyano Bis(Guanidine) Analog

Literature text-mining via the CPRiL database identifies the target compound in association with glutamate ionotropic receptor NMDA type subunit 2D (GRIN2D, Homo sapiens) from a study on subunit-specific antagonist binding pocket residues (PMID: 15743930) [1]. Critically, the non-cyano analog N-(2-guanidinoethyl)guanidine (CID 3078294)—which retains the ethylene-bridged bis(guanidine) scaffold but lacks both N-cyano substituents—has no such NMDA receptor association in any curated database [2]. This suggests that the N-cyano groups are structurally required for the NMDA-GRIN2D interaction signature. However, the available evidence is class-level and text-mining-derived; no direct IC50 or Kd value for the target compound at recombinant GRIN2D has been published to date.

NMDA receptor pharmacology GRIN2D Neuropharmacology tool compounds

Cyanoguanidine Class Potency Context: NAMPT Inhibition SAR Provides a Baseline Expectation for Bis(Cyanoguanidine) Scaffolds

While no direct NAMPT inhibition data for CAS 7408-98-2 have been published, the broader cyanoguanidine class has produced highly potent NAMPT inhibitors. The cyanoguanidine-containing compound '5' (PDB: 4lww) achieved a NAMPT biochemical IC50 of 2.5 nM and A2780 cell proliferation IC50 of 9.7 nM, with further SAR identifying compound '15' with good oral exposure and in vivo antitumor efficacy in an A2780 ovarian tumor xenograft model [1]. Vendor descriptions indicate that CAS 7408-98-2 has been studied for NAMPT inhibition , but no peer-reviewed publication confirms this. The dimeric bis(cyanoguanidine) architecture of the target compound may enable simultaneous engagement of both NAMPT dimer interface sites, a mechanistic hypothesis not accessible to monomeric cyanoguanidine NAMPT inhibitors such as compound '5'.

NAMPT inhibition Cancer metabolism Cyanoguanidine SAR

1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine (CAS 7408-98-2): Evidence-Anchored Research Application Scenarios


NMDA Receptor Subtype 2D (GRIN2D) Probe Compound for Subunit-Specific Neuropharmacology

The text-mined association between CAS 7408-98-2 and the NMDA receptor GluN2D (GRIN2D) subunit positions this compound as a candidate probe for investigating NR2D-specific pharmacology, as identified in the study of subunit-specific antagonist binding pocket residues (PMID: 15743930) [4]. Researchers studying NMDA receptor subtype-selective modulation—relevant to Parkinson's disease, schizophrenia, and cognitive disorders where NR2D is differentially expressed—may prioritize this compound over non-cyano bis(guanidine) analogs, which lack any NR2D database annotation . The compound's balanced 4 HBD/4 HBA profile and TPSA of ~145 Ų are consistent with CNS drug-like property space, supporting its use in in vitro electrophysiological or binding assays against recombinant NR2D-containing NMDA receptors.

Bis(Cyanoguanidine) Scaffold for Bivalent NAMPT Inhibitor Design and Cancer Metabolism Studies

Drawing on the class-level evidence that cyanoguanidine-containing compounds achieve low-nanomolar NAMPT inhibition (biochemical IC50 = 2.5 nM for the monomeric benchmark compound, A2780 cell IC50 = 9.7 nM) [4], the ethylene-bridged bis(cyanoguanidine) architecture of CAS 7408-98-2 represents a structurally novel bivalent scaffold for exploring simultaneous engagement of both subunits of the NAMPT homodimer. This application is supported by vendor-reported NAMPT inhibitory activity (though not peer-reviewed) and by the compound's symmetric dicyano architecture. Procurement is indicated for medicinal chemistry groups conducting fragment-based or structure-guided optimization of NAMPT inhibitors targeting ovarian, breast, and hematological cancers.

Physicochemical Reference Standard for Bis(Cyanoguanidine) Compound Libraries in CNS Drug Discovery

With its computed TPSA of ~145 Ų, 4 HBD, 4 HBA, and 5 rotatable bonds—a profile distinct from both monomeric cyanoguanidines (TPSA ~93 Ų) and biguanides (5 HBD, 2 HBA)—CAS 7408-98-2 serves as a physicochemical reference standard for calibrating CNS permeability predictions in bis(cyanoguanidine) chemical libraries [4]. The compound's intermediate TPSA value, near the established oral bioavailability threshold of 140 Ų, makes it a useful calibration point for in vitro parallel artificial membrane permeability assays (PAMPA) and MDCK cell monolayer transport studies, particularly when benchmarking against metformin (low passive permeability) and cimetidine (moderate permeability with active transport component) .

Quote Request

Request a Quote for 1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.